Cas no 226226-39-7 (CCR2 antagonist 4)

CCR2 antagonist 4 structure
Nome del prodotto:CCR2 antagonist 4
CCR2 antagonist 4 Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-{[(3R)-1-(4-Chlorobenzyl)-3-pyrrolidinyl]amino}-2-oxoethyl)- 3-(trifluoromethyl)benzamide hydrochloride (1:1)
- N-[2-[[(3R)-1-[(4-chlorophenyl)Methyl]-3-pyrrolidinyl]aMino]-2-oxoethyl]-3-(trifluoroMethyl)benzaMidehydrochloride
- Teijin coMpound 1
- N-[2-[[1-[(4-Chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hyd
- CCR2 antagonist 4
- N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
- 226226-39-7
- AKOS040740191
- CS-7875
- BAOQJSULMWXFRK-GOSISDBHSA-N
- MS-27904
- HY-108323
- BJA22639
- teijin-compound-1
- (R)-N-(2-(1-(4-chlorobenzyl)pyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
- CHEMBL255408
- NCGC00370812-01
- N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl) benzamide hydrochloride
- BDBM50236430
-
- Inchi: 1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H
- Chiave InChI: PGUQBBISBKGQDC-UHFFFAOYSA-N
- Sorrisi: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])([H])C([H])([H])C([H])(C1([H])[H])N([H])C(C([H])([H])N([H])C(C1C([H])=C([H])C([H])=C(C(F)(F)F)C=1[H])=O)=O.Cl[H]
Proprietà calcolate
- Massa esatta: 439.12763
- Massa monoisotopica: 439.127
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 31
- Conta legami ruotabili: 6
- Complessità: 597
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.4
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.37±0.1 g/cm3(Predicted)
- Punto di ebollizione: 597.9±50.0 °C(Predicted)
- Solubilità: DMSO: ≥20mg/mL
- PSA: 61.44
CCR2 antagonist 4 Informazioni sulla sicurezza
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
CCR2 antagonist 4 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T880212-5mg |
Teijin compound 1 |
226226-39-7 | ≥99% | 5mg |
¥1,624.50 | 2022-01-14 | |
MedChemExpress | HY-108323-10mM*1mLinDMSO |
CCR2 antagonist 4 |
226226-39-7 | 100.0% | 10mM*1mLinDMSO |
¥2510 | 2023-07-26 | |
Ambeed | A1366198-5mg |
(R)-N-(2-((1-(4-Chlorobenzyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide |
226226-39-7 | 99% | 5mg |
$99.0 | 2025-02-27 | |
1PlusChem | 1P00C4YY-1mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 100% | 1mg |
$95.00 | 2025-02-25 | |
A2B Chem LLC | AF65514-1mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 1mg |
$92.00 | 2024-04-20 | ||
A2B Chem LLC | AF65514-100mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 100mg |
$743.00 | 2024-04-20 | ||
A2B Chem LLC | AF65514-10mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 10mg |
$244.00 | 2024-04-20 | ||
1PlusChem | 1P00C4YY-5mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 100% | 5mg |
$185.00 | 2025-02-25 | |
A2B Chem LLC | AF65514-50mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 50mg |
$543.00 | 2024-04-20 | ||
A2B Chem LLC | AF65514-500mg |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamidehydrochloride |
226226-39-7 | 500mg |
$1445.00 | 2024-04-20 |
CCR2 antagonist 4 Letteratura correlata
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
226226-39-7 (CCR2 antagonist 4) Prodotti correlati
- 2757922-39-5(Ethyl 4-amino-2-tert-butylbenzoate)
- 2171888-23-4(2-N-(cyclopropylmethyl)-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidoacetic acid)
- 851406-82-1(N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-diphenylpropanamide)
- 1021030-60-3(N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylbenzamide)
- 851863-72-4(2-(benzylsulfanyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole)
- 2680723-21-9(3,3-Difluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid)
- 1339906-24-9(1-methyl-1H,1'H-3,4'-bipyrazol-5-amine)
- 1261852-94-1(3,4-Diamino-5-(2,3-difluorophenyl)pyridine)
- 1421525-82-7(N-[(4-methoxyphenyl)methyl]-4-[(pyridin-2-ylsulfanyl)methyl]piperidine-1-carboxamide)
- 933738-41-1(6-Chloro-2-piperidin-3-yl-1H-benzimidazole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:226226-39-7)CCR2 antagonist 4

Purezza:99%/99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg/250mg
Prezzo ($):154.0/185.0/225.0/338.0/507.0/913.0
atkchemica
(CAS:226226-39-7)CCR2 antagonist 4

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta